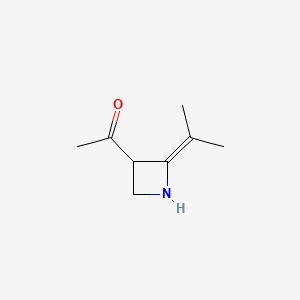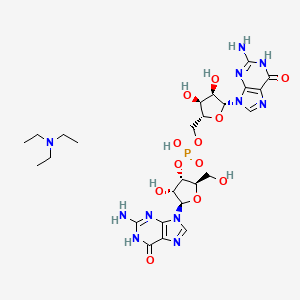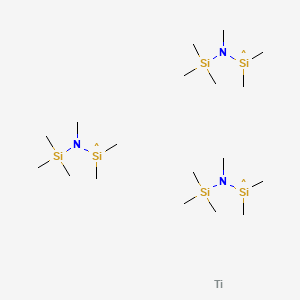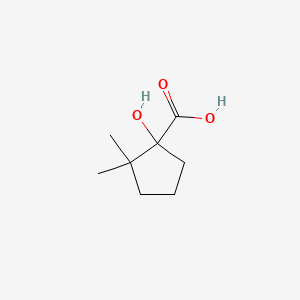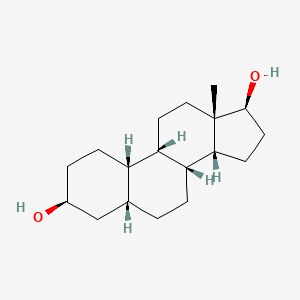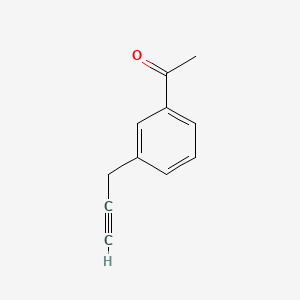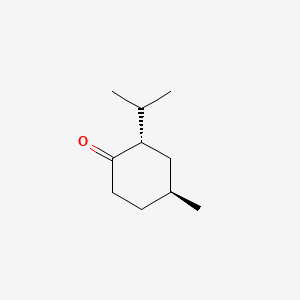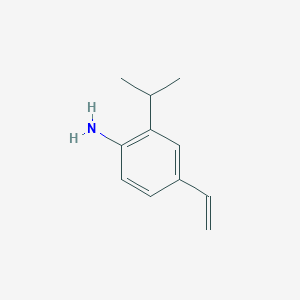![molecular formula C38H52N6O7 B13829730 methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atazanavir is an antiretroviral medication used primarily to treat HIV/AIDS. Atazanavir is often used in combination with other antiretroviral agents to enhance its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-[4-(pyridine-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane with N-methoxycarbonyl-L-tertiary leucine in the presence of a condensing agent such as DEPBT (Diethyl phosphorocyanidate) . This reaction is typically carried out in an organic solvent under controlled conditions to yield Atazanavir.
Industrial Production Methods: In industrial settings, the production of Atazanavir is optimized for high yield and purity. The process involves the use of safe and environmentally friendly reagents and solvents. The final product is obtained through crystallization and purification steps to ensure its pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions: Atazanavir undergoes various chemical reactions, including:
Oxidation: Atazanavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the Atazanavir molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
Atazanavir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of protease inhibitors and their interactions with enzymes.
Biology: Atazanavir is studied for its effects on viral replication and its potential use in treating other viral infections.
Mecanismo De Acción
Atazanavir works by binding to the active site of the HIV protease enzyme, preventing it from cleaving the pro-form of viral proteins into functional viral components . This inhibition blocks the maturation of the virus, reducing its ability to infect new cells. The molecular targets of Atazanavir include the HIV protease enzyme, and its action involves disrupting the viral replication cycle .
Comparación Con Compuestos Similares
Darunavir: Another protease inhibitor used to treat HIV/AIDS.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Ritonavir: Commonly used as a booster to increase the effectiveness of other protease inhibitors.
Comparison: Atazanavir is unique among protease inhibitors due to its once-daily dosing and lesser impact on lipid profiles, making it a preferred choice for patients with concerns about cholesterol and triglyceride levels . Compared to Darunavir and Lopinavir, Atazanavir has a distinct safety profile and is less likely to cause lipodystrophy .
Propiedades
Fórmula molecular |
C38H52N6O7 |
|---|---|
Peso molecular |
704.9 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31?,32+/m0/s1 |
Clave InChI |
AXRYRYVKAWYZBR-MPPAUXDNSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


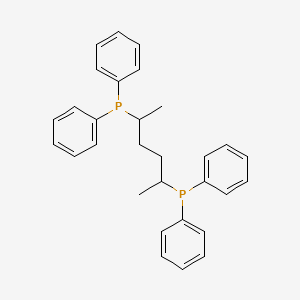
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)

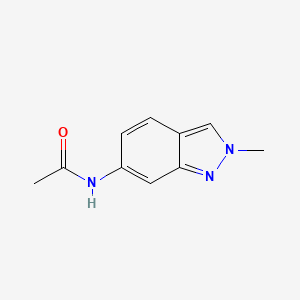
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
